molecular formula C24H16F5NO4 B557291 Fmoc-pentafluoro-L-phenylalanine CAS No. 205526-32-5

Fmoc-pentafluoro-L-phenylalanine

Cat. No.: B557291
CAS No.: 205526-32-5
M. Wt: 477.4 g/mol
InChI Key: DLOGILOIJKBYKA-KRWDZBQOSA-N
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Description

Fmoc-pentafluoro-L-phenylalanine: is a fluorinated derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and five fluorine atoms attached to the phenyl ring. This unique structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-pentafluoro-L-phenylalanine typically involves the protection of the amino group of pentafluoro-L-phenylalanine with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Fmoc-pentafluoro-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can lead to the formation of various substituted derivatives .

Scientific Research Applications

Chemistry: Fmoc-pentafluoro-L-phenylalanine is widely used in peptide synthesis as a building block. Its unique structure allows for the creation of peptides with enhanced stability and bioactivity .

Biology: In biological research, the compound is used to study protein interactions and enzyme mechanisms. Its fluorinated phenyl ring can serve as a probe in NMR spectroscopy to investigate protein structures .

Medicine: Its stability and unique interactions with biological molecules make it a valuable tool in medicinal chemistry .

Industry: this compound is used in the development of advanced materials, including hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and biosensing .

Comparison with Similar Compounds

Uniqueness: Fmoc-pentafluoro-L-phenylalanine stands out due to its high fluorine content, which imparts exceptional stability and hydrophobicity. These properties make it particularly useful in applications requiring robust and stable interactions with biological molecules .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F5NO4/c25-18-15(19(26)21(28)22(29)20(18)27)9-17(23(31)32)30-24(33)34-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8,16-17H,9-10H2,(H,30,33)(H,31,32)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOGILOIJKBYKA-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942735
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-2,3,4,5,6-pentafluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205526-32-5
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-2,3,4,5,6-pentafluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-pentafluoro-L-phenylalanine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Fmoc-PFLPA in materials science research?

A1: Fmoc-PFLPA serves as a model compound in studies focusing on the characterization and analysis of organic materials, especially in thin films and layered structures. Its distinct chemical properties, different from compounds like Irganox 1010 and Irganox 1098, make it valuable for studying matrix effects in techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) [, ].

Q2: Why are matrix effects important in analyzing Fmoc-PFLPA-containing materials?

A2: Matrix effects in ToF-SIMS can lead to inaccuracies when determining the composition of mixtures containing Fmoc-PFLPA [, , ]. These effects arise from the influence of neighboring molecules on the ionization and detection of secondary ions, making it challenging to directly correlate signal intensity with concentration. This is particularly relevant in depth profiling studies using argon cluster ions, where accurate quantification of Fmoc-PFLPA within a matrix is crucial [, ].

Q3: What strategies are used to address matrix effects in the analysis of Fmoc-PFLPA?

A3: Researchers employ various strategies to mitigate matrix effects. One approach involves using specific secondary ions less susceptible to these effects during depth profiling []. Another method utilizes correction algorithms, often based on measuring known standards or comparing positive and negative secondary ion data, to improve the accuracy of compositional analysis [, ]. Additionally, advanced data analysis techniques like autoencoders and artificial neural networks (ANN) are being explored to establish quantitative relationships between ion intensities and concentrations, effectively accounting for matrix effects [].

Q4: How is Fmoc-PFLPA used in developing reference materials for organic thin films?

A4: Fmoc-PFLPA, often in combination with Irganox 1010, is used to create well-defined layered structures on silicon substrates. These structures serve as reference materials for calibrating analytical techniques, particularly X-ray reflectometry, used to determine the thickness of organic nanolayers []. The precise control over layer composition and thickness in these reference materials allows for traceable measurements linked to the International System of Units (SI), enhancing the accuracy and reliability of thickness determination in organic thin films.

Q5: Beyond material science, are there other applications of Fmoc-PFLPA?

A5: While primarily known for its role in material analysis, Fmoc-PFLPA serves as a building block for creating self-assembling nanoassemblies [, ]. These nanoassemblies, driven by the Fmoc group's self-assembly properties, exhibit antibacterial capabilities and are being investigated for incorporation into composite materials, potentially enhancing their antibacterial properties without compromising mechanical integrity. This highlights the potential for Fmoc-PFLPA to contribute to the development of novel biomedical materials.

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